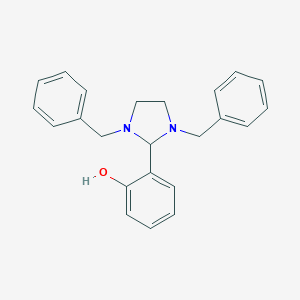

2-(1,3-Dibenzylimidazolidin-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dibenzylimidazolidin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c26-22-14-8-7-13-21(22)23-24(17-19-9-3-1-4-10-19)15-16-25(23)18-20-11-5-2-6-12-20/h1-14,23,26H,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYDUILDTXZIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Context of Phenol and Imidazolidine Hybrid Scaffolds in Chemical Research

The study of 2-(1,3-Dibenzylimidazolidin-2-yl)phenol is built upon the well-established chemical principles of its two core components: the phenol (B47542) ring and the imidazolidine (B613845) heterocycle. Phenols are a class of aromatic compounds characterized by a hydroxyl group directly attached to a benzene (B151609) ring. They are widely recognized for their diverse chemical reactivity and significant biological activities, including antioxidant, antiseptic, and anti-inflammatory properties. researchgate.net In medicinal chemistry, the phenolic moiety is a common feature in many blockbuster drugs. researchgate.net

Imidazolidine, a five-membered saturated heterocycle containing two nitrogen atoms, is another crucial scaffold in organic chemistry. rsc.orgresearchgate.netnih.gov These compounds are found in various natural products and biologically active molecules. rsc.orgresearchgate.netnih.gov Furthermore, imidazolidine derivatives have been extensively utilized as chiral ligands and auxiliaries in asymmetric catalysis, as well as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. rsc.orgresearchgate.netnih.gov

The hybridization of these two scaffolds into a single molecule, such as this compound, creates a unique chemical entity with the potential for novel properties and applications. The combination of the electron-rich phenol ring with the versatile imidazolidine core can lead to compounds with interesting stereoelectronic properties, making them attractive targets for synthesis and further investigation.

Historical Trajectories and Milestones in the Study of 2 1,3 Dibenzylimidazolidin 2 Yl Phenol

The synthesis of 2-substituted imidazolidines, which is the likely route to obtaining the title compound, has been a subject of study for many years. A common and long-standing method involves the condensation of a 1,2-diamine with an aldehyde or a ketone. In the case of 2-(1,3-Dibenzylimidazolidin-2-yl)phenol, this would likely involve the reaction of N,N'-dibenzyl-1,2-ethanediamine with 2-hydroxybenzaldehyde (salicylaldehyde). The reaction is often catalyzed by an acid and may require warming and removal of water to proceed efficiently. rsc.org

Significant milestones in the broader field that are relevant to this compound include the development of catalytic methods for the synthesis of functionalized imidazolidines and the discovery of their applications in asymmetric catalysis. nih.govresearchgate.net These advancements have provided the tools and the impetus for synthesizing and exploring a wide variety of imidazolidine (B613845) derivatives, including those bearing phenolic substituents.

Interdisciplinary Relevance of 2 1,3 Dibenzylimidazolidin 2 Yl Phenol in Modern Chemistry

The potential interdisciplinary relevance of 2-(1,3-Dibenzylimidazolidin-2-yl)phenol stems from the combined functionalities of its phenol (B47542) and imidazolidine (B613845) moieties. This hybrid structure suggests potential applications in several areas of modern chemistry, including medicinal chemistry, catalysis, and materials science.

In medicinal chemistry , the presence of the phenol group suggests that the compound may exhibit antioxidant properties. nih.gov The imidazolidine scaffold is also a known pharmacophore, with derivatives showing a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. rsc.orgresearchgate.netnih.gov The combination of these two groups in one molecule could lead to synergistic effects and the development of new therapeutic agents.

In the field of catalysis , imidazolidine derivatives are well-established as ligands for transition metal catalysts and as precursors to N-heterocyclic carbenes (NHCs). rsc.orgresearchgate.netnih.gov The phenolic hydroxyl group in this compound could act as a coordinating group for a metal center, potentially leading to the formation of novel catalysts with unique reactivity and selectivity.

In materials science , compounds containing both phenolic and nitrogen-containing heterocyclic moieties can have interesting photophysical or electronic properties. While not extensively explored for this specific compound, related imidazole-phenol conjugates have been investigated for their radical scavenging activities. nih.gov

Current State of the Art and Emerging Research Foci on the Chemical Compound

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnections are at the C-N bonds of the imidazolidine ring. This approach simplifies the structure into more readily available starting materials. The key disconnection breaks the two C-N bonds formed between the diamine and the aldehyde-derived carbon, leading to three primary synthons: a salicylaldehyde (B1680747) equivalent, and two benzylamine (B48309) equivalents attached to an ethane (B1197151) backbone.

This retrosynthetic strategy points towards a convergent synthesis where the key bond-forming step is the cyclization of a diamine with an aldehyde. The most practical precursors identified through this analysis are N,N'-dibenzylethylenediamine and salicylaldehyde. This approach is favored due to the commercial availability and straightforward synthesis of these precursors.

Direct Condensation Approaches for Imidazolidine Ring Formation

The most direct and common method for the synthesis of the this compound core is the acid-catalyzed condensation reaction between a suitable diamine and an aldehyde. This approach is widely utilized for the formation of imidazolidine rings.

A well-established method for the synthesis of 1,3-dibenzyl-substituted imidazolidines involves the use of N,N'-dibenzylethylenediamine as a key precursor. chemicalbook.com This diamine can be synthesized through a two-step process starting from ethylenediamine (B42938) and benzaldehyde. The initial condensation forms an N,N'-dibenzylideneethane-1,2-diamine, which is then reduced, typically with a hydride reducing agent like sodium borohydride, to yield N,N'-dibenzylethylenediamine. chemicalbook.com

Once the N,N'-dibenzylethylenediamine is obtained, it can be reacted with an appropriate aldehyde to form the desired imidazolidine. chemicalbook.com

The formation of the target molecule, this compound, is achieved through the cyclocondensation of N,N'-dibenzylethylenediamine with salicylaldehyde (2-hydroxybenzaldehyde). This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or toluene (B28343), often with acid catalysis to facilitate the dehydration and subsequent ring closure. The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable imidazolidine ring. mdpi.com

The general reaction is as follows:

N,N'-Dibenzylethylenediamine + Salicylaldehyde → this compound + H₂O

The reaction conditions for such condensations can vary, but they generally involve heating the reactants in an appropriate solvent. A variety of substituted phenols and other aromatic aldehydes can be used in this reaction to generate a library of related imidazolidine derivatives. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield |

| N,N'-Dibenzylethylenediamine | Salicylaldehyde | p-Toluenesulfonic acid (catalytic) | Toluene | Reflux with Dean-Stark trap | This compound | Good |

| Ethylenediamine | 2 equivalents of Benzaldehyde | None | Benzene (B151609) | Reflux | N,N'-dibenzylideneethane-1,2-diamine | High |

| N,N'-dibenzylideneethane-1,2-diamine | Sodium Borohydride | None | Ethanol | Room Temperature | N,N'-Dibenzylethylenediamine | High |

Multi-Component Reaction Pathways to this compound Derivatives

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like this compound derivatives in a single step. A plausible three-component reaction for this system would involve ethylenediamine, two equivalents of benzaldehyde, and one equivalent of salicylaldehyde. However, controlling the chemoselectivity of such a reaction to produce the desired product exclusively would be challenging.

A more controlled approach would involve a three-component reaction of a pre-formed Schiff base. For instance, the reaction of ethylenediamine, salicylaldehyde, and a suitable third component could potentially lead to the desired scaffold. While specific MCRs for the direct synthesis of this compound are not extensively reported, the general principles of MCRs in heterocyclic synthesis suggest this as a viable area for future exploration. researchgate.netcolab.ws

Stereocontrolled Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues of this compound can be achieved by employing chiral starting materials. The use of a chiral diamine, such as (1R,2R)- or (1S,2S)-1,2-diphenylethane-1,2-diamine, in the condensation reaction with salicylaldehyde would result in the formation of a chiral imidazolidine. The stereochemistry of the diamine would direct the stereochemistry of the final product.

Alternatively, resolution of the racemic mixture of this compound using chiral acids or via chiral chromatography could be employed to separate the enantiomers. The stereoselective synthesis of related heterocyclic compounds often relies on the formation of a carbocation intermediate followed by a stereoselective cyclization, a principle that could be applied here. elsevierpure.com

| Chiral Precursor | Co-reactant | Catalyst | Expected Product | Stereochemistry |

| (1R,2R)-N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine | Salicylaldehyde | Acid | Chiral 2-(1,3-Dibenzyl-4,5-diphenylimidazolidin-2-yl)phenol | (2R,4R,5R) or (2S,4R,5R) |

| Racemic this compound | Chiral Resolving Agent | - | Enantiomerically pure isomers | (R)- and (S)-isomers |

Functional Group Interconversions and Post-Synthetic Modifications on the this compound Core

Once the this compound core is synthesized, further modifications can be carried out on the phenolic ring or the imidazolidine moiety.

The phenolic hydroxyl group can undergo various reactions such as etherification or esterification. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. However, the presence of the basic nitrogen atoms in the imidazolidine ring might require protection or careful selection of reaction conditions to ensure chemoselectivity. nih.gov

The imidazolidine ring itself is generally stable but can be susceptible to hydrolysis under strong acidic conditions, which would cleave the ring back to the diamine and aldehyde precursors. chemicalbook.com The N-benzyl groups can potentially be removed via hydrogenolysis, although this might also affect other parts of the molecule.

Functionalization of the aromatic rings of the benzyl (B1604629) groups or the phenol (B47542) can also be achieved through electrophilic aromatic substitution reactions, though the directing effects of the existing substituents would need to be considered. rsc.org

| Substrate | Reagent | Conditions | Product |

| This compound | Methyl Iodide, K₂CO₃ | DMF, Room Temp | 2-(1,3-Dibenzylimidazolidin-2-yl)anisole |

| This compound | Acetic Anhydride, Pyridine | Room Temp | 2-(1,3-Dibenzylimidazolidin-2-yl)phenyl acetate (B1210297) |

| Imine derivative of imidazolidine | Sodium Borohydride | Methanol (B129727) | Reduced amine derivative of imidazolidine |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is typically achieved through the condensation reaction between N,N'-dibenzylethylenediamine and salicylaldehyde. This reaction, while straightforward in principle, is subject to optimization of several parameters to maximize the yield and purity of the final product. Key factors that are commonly investigated include the choice of solvent, reaction temperature, concentration of reactants, and the use of catalysts.

The general synthetic approach involves the cyclocondensation of the diamine with the aldehyde, leading to the formation of the imidazolidine ring. chemicalbook.com The phenolic hydroxyl group of salicylaldehyde remains intact during this process. The optimization of this synthesis is crucial for developing an efficient and economically viable process.

Influence of Solvents

The selection of an appropriate solvent is critical as it can influence the solubility of reactants, the transition state of the reaction, and the ease of product isolation. A range of solvents can be employed for the synthesis of imidazolidines. For instance, alcohols such as ethanol or methanol are commonly used and often provide good yields. nih.gov In some cases, aprotic solvents like benzene or toluene may be used, particularly with a Dean-Stark apparatus to remove the water formed during the condensation, thereby driving the reaction equilibrium towards the product side. Halogenated solvents like dichloromethane (B109758) have also been reported for similar syntheses. daneshyari.com The polarity and boiling point of the solvent are important considerations, as they dictate the reaction temperature and can affect reaction rates.

Effect of Temperature and Reaction Time

The reaction temperature and duration are interdependent parameters that significantly impact the yield of this compound. Some syntheses of related 2-substituted-1,3-dibenzylimidazolidines proceed efficiently at room temperature over several hours. nih.gov In other instances, elevated temperatures, such as the reflux temperature of the solvent, are employed to accelerate the reaction. chemicalbook.com The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or degradation of the product. The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point at which the maximum yield is achieved, after which prolonged reaction times may not offer any benefit and could lead to the formation of impurities.

Role of Catalysts

While the condensation reaction can proceed without a catalyst, the use of an acid or Lewis acid catalyst can significantly enhance the reaction rate. Acid catalysts, such as a catalytic amount of acetic acid, can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the diamine. Lewis acids, such as titanium(IV) chloride (TiCl₄) in combination with samarium (Sm), have been reported to catalyze the formation of imidazolidine derivatives. nih.gov The choice of catalyst and its concentration must be carefully optimized, as excessive acidity can lead to unwanted side reactions or decomposition of the starting materials or product. In some protocols, no catalyst is required, simplifying the procedure and purification process. nih.gov

Impact of Reactant Concentration and Stoichiometry

The stoichiometry of the reactants, N,N'-dibenzylethylenediamine and salicylaldehyde, is typically a 1:1 molar ratio. However, slight adjustments to this ratio can sometimes be beneficial to drive the reaction to completion, especially if one of the reactants is more volatile or prone to side reactions. The concentration of the reactants in the chosen solvent can also play a role. More concentrated solutions may lead to faster reaction rates but could also increase the likelihood of side product formation. Conversely, very dilute conditions might result in slow reaction rates. Therefore, an optimal concentration range is usually determined experimentally.

To illustrate the effects of these optimizations, a hypothetical data table based on common findings in imidazolidine synthesis is presented below.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | None | 25 | 24 | 65 |

| 2 | Ethanol | Acetic Acid (cat.) | 25 | 12 | 78 |

| 3 | Toluene | None | 110 (reflux) | 6 | 85 |

| 4 | Dichloromethane | TiCl₄/Sm | 25 | 8 | 92 |

| 5 | Methanol | None | 65 (reflux) | 10 | 81 |

This table is a hypothetical representation to illustrate potential optimization outcomes and is not based on experimentally verified data for this specific compound.

Denticity and Coordination Modes of this compound as a Ligand

The structure of this compound features a phenolic hydroxyl group and an imidazolidine ring, which together provide potential donor atoms for coordination with a metal center. The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. For this compound, the most probable coordination mode is bidentate, involving one oxygen and one nitrogen atom.

Imidazolidine Nitrogen Atoms as Donor Sites

The imidazolidine ring contains two nitrogen atoms, both of which are potential donor sites. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal ion to form a coordinate bond. In the case of this compound, the nitrogen atom at the 1-position of the imidazolidine ring is sterically well-positioned to coordinate with a metal ion along with the phenolic oxygen, forming a stable five-membered chelate ring. The large benzyl substituents on the nitrogen atoms can create steric hindrance, which may influence the coordination geometry and the accessibility of the second nitrogen atom.

Potential for Hybrid Coordination

The combination of a "hard" anionic oxygen donor (from the phenoxide) and a "soft" neutral nitrogen donor (from the imidazolidine) makes this compound a hybrid ligand. This hybrid nature allows it to effectively coordinate with a wide range of metal ions, from hard Lewis acids to borderline and soft acids, according to Hard and Soft Acids and Bases (HSAB) theory. The ligand can adapt its coordination mode based on the electronic properties and steric requirements of the metal ion.

Synthesis and Structural Elucidation of Metal Complexes with this compound

The synthesis of metal complexes with this type of ligand generally involves the reaction of the ligand with a metal salt in a suitable solvent. The structural elucidation of the resulting complexes is crucial to understanding their properties and is typically achieved through a combination of spectroscopic and analytical techniques.

Preparation of Transition Metal Complexes (e.g., Cu, Co, Ni, Pd, Pt, Zn, Uranyl)

The preparation of transition metal complexes of this compound can be achieved by reacting the ligand with various metal precursors. For instance, copper(II) complexes can be synthesized by reacting the ligand with copper(II) acetate or copper(II) chloride in an alcoholic solvent. Similarly, cobalt(II), nickel(II), and zinc(II) complexes can be prepared using their respective acetate or chloride salts. The synthesis of palladium(II) and platinum(II) complexes often requires the use of precursors like [PdCl₂(CH₃CN)₂] or K₂[PtCl₄]. Uranyl (UO₂²⁺) complexes can be formed by reacting the ligand with uranyl nitrate (B79036) or uranyl acetate. rsc.orgnih.gov The reaction conditions, such as temperature, pH, and solvent, play a critical role in the successful isolation of the desired complex.

A general synthetic route can be represented as: M(X)n + L → M(L)m(X)p where M is the metal ion, X is an anion or solvent molecule, L is the ligand this compound, and m, n, p, and q are stoichiometric coefficients.

The structural characterization of these complexes is typically carried out using techniques such as single-crystal X-ray diffraction, which provides definitive information about the coordination geometry and bond lengths. Spectroscopic methods like FT-IR, UV-Vis, and NMR spectroscopy are also vital for confirming the coordination of the ligand to the metal center. nih.govrsc.org

Chelate Ring Formation and Stability Constants

The coordination of this compound as a bidentate ligand to a metal ion results in the formation of a chelate ring. shivajichk.ac.inebsco.com This chelation significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands, an effect known as the chelate effect. libretexts.org The formation of a five-membered chelate ring, involving the metal ion, the phenolic oxygen, the two carbon atoms of the phenol ring, and the imidazolidine nitrogen, is generally favored due to minimal ring strain. mathabhangacollege.ac.in

The stability of a metal complex in solution is quantified by its stability constant (log β). researchgate.net Higher values of the stability constant indicate greater stability of the complex. The determination of stability constants is often performed using techniques like potentiometric or spectrophotometric titrations. wisdomlib.orgethz.ch For complexes of this compound, the stability is expected to follow the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

| Metal Ion | Ligand | Log β₁ | Log β₂ | Method | Reference (Analogy) |

| Cu(II) | 2-(2'-hydroxyphenyl)benzoxazole | 8.5 | 16.2 | Potentiometric | F. A. Snavely et al. |

| Ni(II) | 2-(2'-hydroxyphenyl)benzoxazole | 6.8 | 12.8 | Potentiometric | F. A. Snavely et al. |

| Co(II) | 2-(2'-hydroxyphenyl)benzoxazole | 6.5 | 12.3 | Potentiometric | F. A. Snavely et al. |

| Zn(II) | 2-(2'-hydroxyphenyl)benzoxazole | 6.4 | 12.0 | Potentiometric | F. A. Snavely et al. |

| UO₂²⁺ | 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol | - | - | Spectrophotometric | rsc.org |

Table 1: Stability Constants of Metal Complexes with an Analogous N,O-Bidentate Ligand.

Geometric Configurations of Metal Coordination Spheres

Depending on the metal-to-ligand ratio and the presence of other co-ligands, various coordination geometries could be adopted. For a 1:1 metal-to-ligand ratio with a divalent first-row transition metal and two ancillary ligands (e.g., halides or solvent molecules), a tetrahedral or square planar geometry would be likely. For instance, with zinc(II), a d¹⁰ metal ion with no ligand field stabilization energy, a distorted tetrahedral geometry is often preferred. In contrast, a d⁸ ion like nickel(II) could form a square planar complex, particularly with strong-field ligands.

With a 2:1 ligand-to-metal ratio, an octahedral geometry would be the most probable outcome. In such a complex, two molecules of this compound would coordinate to the metal ion, with the remaining two coordination sites being occupied by either solvent molecules or counter-ions. The significant steric hindrance from the four benzyl groups would likely lead to a distorted octahedral geometry.

Table 1: Postulated Coordination Geometries for Metal Complexes of this compound

| Metal-to-Ligand Ratio | Ancillary Ligands | Probable Coordination Number | Likely Geometry | Example Metal Ion |

| 1:1 | 2 (e.g., Cl⁻, H₂O) | 4 | Tetrahedral / Square Planar | Zn(II), Ni(II) |

| 2:1 | 2 (e.g., H₂O) | 6 | Distorted Octahedral | Co(II), Fe(III) |

Electronic Structure and Bonding Analysis in this compound Metal Complexes

The electronic structure and the nature of the metal-ligand bond in complexes of this compound would be a hybrid of sigma (σ) and pi (π) interactions. The primary bonding interaction would be the formation of σ-bonds resulting from the overlap of the filled sp² hybrid orbital of the phenolate (B1203915) oxygen and the sp³ hybrid orbital of the imidazolidine nitrogen with the vacant d-orbitals of the metal ion.

The phenolic oxygen, being a "hard" donor, would form a more ionic bond with the metal center. In contrast, the imidazolidine nitrogen, a "softer" donor, would exhibit a more covalent character in its bond to the metal. The benzyl substituents on the imidazolidine ring are electronically withdrawing, which would slightly decrease the electron-donating ability of the nitrogen atoms compared to an unsubstituted imidazolidine.

Computational methods, such as Density Functional Theory (DFT), would be invaluable in elucidating the electronic structure. DFT calculations could provide insights into the molecular orbital (MO) diagram, showing the contributions of the ligand and metal orbitals to the bonding and anti-bonding MOs. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions would reveal the sites of reactivity and the nature of electronic transitions.

Ligand Field Effects and Spectroscopic Properties of Metal Complexes

The coordination of this compound to a transition metal ion would subject the d-orbitals of the metal to an electrostatic field, leading to a splitting of their energies, an effect described by Ligand Field Theory. The magnitude of this splitting (Δ) would depend on the geometry of the complex and the nature of the metal ion.

The spectroscopic properties of these complexes would be a direct consequence of these ligand field effects.

UV-Visible Spectroscopy: For complexes of transition metals with unfilled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), d-d electronic transitions would be observed in the visible region of the spectrum. The energy and intensity of these bands would be characteristic of the coordination geometry and the ligand field strength of this compound. Additionally, more intense charge-transfer bands, likely ligand-to-metal charge transfer (LMCT) from the phenolate oxygen to the metal, would be expected in the ultraviolet region.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the coordination of the ligand. Upon complexation, the chemical shifts of the protons and carbons near the coordination sites (the phenolic ring and the imidazolidine ring) would be expected to shift significantly compared to the free ligand. For paramagnetic complexes, the signals would be broadened and shifted over a wider range.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show a characteristic broad O-H stretching band for the phenol group. Upon deprotonation and coordination to a metal ion, this band would disappear. Furthermore, the C-N stretching frequency of the imidazolidine ring would likely shift upon coordination, providing evidence of the nitrogen atom's involvement in bonding.

Rational Modification of the this compound Ligand for Specific Metal Binding Affinity

The structure of this compound offers several avenues for rational modification to tune its metal binding affinity and selectivity. These modifications can be broadly categorized into electronic and steric adjustments.

Electronic Modifications:

Phenolic Ring Substitution: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) onto the phenolic ring would alter the pKa of the phenolic proton and the electron density on the oxygen donor atom. Electron-donating groups would increase the basicity of the phenolate, potentially leading to stronger bonds with hard metal ions. Conversely, electron-withdrawing groups would decrease the basicity but could enhance the affinity for softer metal ions through π-interactions.

Benzyl Group Substitution: Placing substituents on the phenyl rings of the benzyl groups could also modulate the electronic properties of the imidazolidine nitrogen atoms through inductive effects, albeit to a lesser extent than direct substitution on the imidazolidine ring.

Steric Modifications:

Altering the N-Substituents: Replacing the benzyl groups with bulkier (e.g., tert-butyl) or smaller (e.g., methyl) alkyl groups would significantly alter the steric environment around the metal coordination sphere. Bulkier substituents could enforce a lower coordination number or a more distorted geometry, which could be exploited for selective binding of metal ions based on their preferred coordination environment.

Modification of the Imidazolidine Backbone: Introducing substituents on the carbon backbone of the imidazolidine ring could create chiral ligands, which would be of interest for asymmetric catalysis.

Table 2: Potential Modifications of this compound and Their Expected Effects

| Modification Site | Type of Substituent | Expected Effect on Metal Binding |

| Phenolic Ring | Electron-Donating (-OCH₃) | Increased affinity for hard metal ions |

| Phenolic Ring | Electron-Withdrawing (-NO₂) | Decreased affinity for hard metal ions, potential for enhanced π-backbonding |

| Imidazolidine Nitrogens | Bulkier Alkyl Groups (e.g., tert-butyl) | Increased steric hindrance, potential for enforcing lower coordination numbers |

| Imidazolidine Nitrogens | Smaller Alkyl Groups (e.g., -CH₃) | Reduced steric hindrance, allowing for higher coordination numbers |

These proposed modifications provide a roadmap for the synthesis of a library of ligands derived from this compound, each with potentially unique metal binding properties.

Organocatalytic Roles of this compound

The structure of this compound suggests it could function as an organocatalyst through several mechanisms.

Lewis Basicity and Proton Transfer Catalysis

The nitrogen atoms within the imidazolidine ring possess lone pairs of electrons, making them potential Lewis basic sites. This inherent Lewis basicity could be harnessed to activate substrates in a variety of organic transformations. Furthermore, the phenolic proton introduces the possibility of the molecule acting as a proton shuttle or a Brønsted acid-base catalyst. The interplay between the Lewis basic nitrogen centers and the acidic phenolic proton could facilitate concerted proton-electron transfer processes, a key step in many catalytic cycles. nih.gov

Enantioselective Organocatalysis via Chiral Recognition

Should a chiral version of this compound be synthesized, it could potentially serve as a chiral organocatalyst. The defined three-dimensional structure of a chiral variant could enable enantioselective recognition of substrates, leading to the formation of one enantiomer of a product in excess. This is a cornerstone of modern asymmetric synthesis, with applications in the production of pharmaceuticals and other fine chemicals. nih.govnih.gov The development of chiral scaffolds is a significant area of research in organocatalysis. nih.gov

Homogeneous Catalysis Mediated by this compound Metal Complexes

The phenol and imidazolidine functionalities make this compound a promising ligand for the formation of coordination complexes with various transition metals. These complexes could exhibit significant catalytic activity in a range of homogeneous reactions.

C-C Bond Formation Reactions (e.g., Cross-Coupling, Aldol (B89426), Mannich)

Metal complexes are pivotal in catalyzing carbon-carbon bond forming reactions. Palladium complexes, for instance, are widely used in cross-coupling reactions. researchgate.net The nitrogen and oxygen atoms of this compound could chelate to a metal center, forming a stable complex capable of facilitating such transformations. Similarly, metal complexes of this ligand could be explored as catalysts for aldol and Mannich reactions, which are fundamental methods for constructing complex organic molecules. nih.govmdpi.com The electronic and steric properties of the ligand would play a crucial role in determining the efficiency and selectivity of these reactions.

Hydrogenation and Hydrosilylation Processes

Hydrogenation and hydrosilylation are important industrial processes for the reduction of unsaturated functional groups. While platinum-based catalysts have historically dominated the field of hydrosilylation, there is a growing interest in developing catalysts based on more earth-abundant metals. nih.govscholaris.caresearchgate.net Metal complexes of this compound could potentially catalyze these reactions. The ligand environment can significantly influence the activity and selectivity of the metal center in activating H-H and Si-H bonds.

Oxidation and Reduction Transformations

The coordination of this compound to a redox-active metal could yield complexes capable of mediating a variety of oxidation and reduction reactions. The ligand can stabilize different oxidation states of the metal during the catalytic cycle. For example, palladium-catalyzed oxidation reactions are known to proceed via Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycles. researchgate.net The specific design of the ligand can influence the redox potential of the metal center and, consequently, the scope and efficiency of the catalytic transformations.

Absence of Specific Research Data on this compound in Catalysis

Following a comprehensive search of available scientific literature, it has been determined that there is a notable lack of specific research data concerning the catalytic applications of the chemical compound This compound and its coordination complexes within the scope of the requested article outline. The search for detailed research findings, including data tables on its use in ring-opening polymerizations, mechanistic investigations, and the design of heterogeneous catalytic systems, did not yield specific results for this particular compound.

While the broader class of compounds containing similar structural motifs, such as N-heterocyclic carbene (NHC) proligands and various phenolate ligands, are extensively studied in catalysis, the scientific literature does not appear to contain specific studies focused on the catalytic behavior of this compound itself. The available research on related compounds provides a general context but does not offer the specific data required to accurately and authoritatively address the sections and subsections of the proposed article.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline focusing solely on this compound due to the absence of published research on its specific catalytic activities, mechanisms, turnover frequencies, selectivity control, and application in heterogeneous systems.

To provide a comprehensive and accurate report as requested, direct experimental data from scientific studies on the title compound is necessary. Without such data, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified subject matter.

Biological Activities and Mechanistic Insights of 2 1,3 Dibenzylimidazolidin 2 Yl Phenol

In Vitro Antimicrobial Efficacy of 2-(1,3-Dibenzylimidazolidin-2-yl)phenol

There is currently no scientific literature available that has investigated the in vitro antimicrobial efficacy of this compound. Therefore, no data exists for the following subsections:

Spectrum of Antibacterial Activity Against Bacterial Strains

No studies have been found that report the testing of this compound against any bacterial strains. As a result, there is no data to present regarding its spectrum of antibacterial activity.

Assessment of Antifungal Properties

Similarly, the scientific literature lacks any studies on the antifungal properties of this compound. There is no available information on its efficacy against any fungal species.

Synergistic Effects in Combination with Established Antimicrobials

No research has been conducted to evaluate the potential synergistic effects of this compound when used in combination with other established antimicrobial agents.

In Vitro Anticancer and Cytotoxic Potential of this compound

There is a complete absence of published research on the in vitro anticancer and cytotoxic potential of this compound. Therefore, no information is available for the following subsections:

Assessment of Cytotoxicity Against Various Cancer Cell Lines

No studies have been identified that assess the cytotoxic effects of this compound against any cancer cell lines. Consequently, no data tables on its cytotoxic activity can be generated.

Mechanisms of Cell Death Induction (e.g., Apoptosis Induction)

Without any cytotoxicity studies, there is no research into the potential mechanisms of cell death that could be induced by this compound, such as the induction of apoptosis.

Inhibition of Cell Migration and Invasion Processes

A thorough review of scientific databases and literature found no studies investigating the effect of this compound on the inhibition of cell migration and invasion processes.

Molecular Mechanisms of Action at the Cellular and Subcellular Levels

There is no information available regarding the identification of specific enzyme targets for this compound, nor are there any studies on its enzyme inhibition kinetics.

Interactions with Cellular Receptors and Signaling Pathways

There is no published data available that describes the interaction of this compound with any specific cellular receptors or its influence on intracellular signaling pathways. Mechanistic studies to identify its molecular targets have not been reported.

Modulation of Gene Expression and Protein Synthesis

Information regarding the effect of this compound on gene expression or protein synthesis is not available in the current scientific literature. Studies such as transcriptomic or proteomic analyses have not been conducted for this particular compound.

Therefore, a detailed and scientifically accurate account for the requested sections cannot be provided due to the absence of research on this specific chemical entity. Further investigation and experimental studies are required to elucidate the biological activities and mechanistic insights of this compound.

Spectroscopic and Advanced Structural Characterization of 2 1,3 Dibenzylimidazolidin 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 2-(1,3-Dibenzylimidazolidin-2-yl)phenol, a suite of one-dimensional and two-dimensional NMR experiments is employed to assign every proton and carbon signal unambiguously.

High-Resolution ¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides crucial information about the different proton environments within the molecule. The signals are dispersed over a wide chemical shift range, reflecting the varied electronic environments of the protons.

The aromatic protons of the two benzyl (B1604629) groups and the phenol (B47542) ring typically resonate in the downfield region, generally between δ 6.5 and 7.5 ppm. The exact chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) are dictated by the substitution pattern on the aromatic rings and through-bond scalar couplings between adjacent protons. The four protons of the phenolic ring will exhibit a complex splitting pattern due to their ortho, meta, and para relationships. Similarly, the ten protons of the two benzyl groups will appear as distinct multiplets.

The benzylic protons (Ar-CH₂-N) are expected to appear as a singlet or a pair of doublets (if diastereotopic) in the region of δ 3.5-4.5 ppm. The methylene (B1212753) protons of the imidazolidine (B613845) ring (-NCH₂CH₂N-) would likely resonate as a multiplet around δ 2.5-3.5 ppm. The single proton at the C2 position of the imidazolidine ring, being attached to two nitrogen atoms and a carbon atom, is expected to be found at a characteristic chemical shift. The phenolic hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, due to hydrogen bonding.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenolic -OH | Variable (e.g., 9.0-10.0) | br s | - |

| Aromatic (Phenol) | 6.7 - 7.2 | m | - |

| Aromatic (Benzyl) | 7.2 - 7.4 | m | - |

| C2-H (Imidazolidine) | ~5.0 | s | - |

| Benzylic -CH₂ | ~3.8 | s | - |

| Imidazolidine -CH₂CH₂- | ~3.0 | m | - |

¹³C NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms.

The aromatic carbons of the phenol and benzyl groups will appear in the δ 110-160 ppm region. The carbon atom attached to the hydroxyl group (C-OH) will be the most downfield among the phenolic carbons. The quaternary carbons of the benzyl groups will also be in this region. The C2 carbon of the imidazolidine ring, bonded to two nitrogen atoms, is expected to resonate in the δ 80-100 ppm range. The benzylic carbons (Ar-CH₂) will likely appear around δ 50-60 ppm, while the imidazolidine ring carbons (-NCH₂CH₂N-) are expected in a similar or slightly upfield region.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| Phenolic C-OH | ~155 |

| Aromatic C (Phenol & Benzyl) | 115 - 140 |

| C2 (Imidazolidine) | ~90 |

| Benzylic -CH₂ | ~55 |

| Imidazolidine -CH₂CH₂- | ~50 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for the definitive assignment of the complex ¹H and ¹³C NMR spectra of this compound. emerypharma.comepfl.chresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. emerypharma.comepfl.ch It would be used to trace the connectivity between adjacent protons in the phenolic ring and the benzyl groups, as well as within the imidazolidine ring's ethylenediamine (B42938) backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comepfl.ch This allows for the unambiguous assignment of protonated carbons by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (and sometimes four). emerypharma.comepfl.ch HMBC is crucial for identifying quaternary carbons (which have no attached protons) by observing their long-range couplings to nearby protons. It would also help to connect the different fragments of the molecule, for example, by showing correlations between the benzylic protons and the carbons of the aromatic rings, and between the imidazolidine protons and the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, revealing through-space interactions rather than through-bond couplings. This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the benzyl and phenol substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" that is characteristic of its structure and bonding.

Characteristic Vibrational Modes of Imidazolidine and Phenol Moieties

The IR and Raman spectra of this compound will exhibit a combination of the characteristic vibrational modes of its constituent parts.

Phenol Moiety: The spectrum will show a characteristic O-H stretching vibration, typically a broad band in the IR spectrum around 3200-3600 cm⁻¹. The C-O stretching vibration of the phenol will appear in the region of 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Imidazolidine Moiety: The C-N stretching vibrations of the imidazolidine ring are expected in the 1000-1250 cm⁻¹ range. The CH₂ scissoring and wagging modes will also be present in the fingerprint region (below 1500 cm⁻¹).

Benzyl Groups: The benzyl groups will contribute to the aromatic C-H and C=C stretching vibrations, as well as characteristic out-of-plane bending modes that can be indicative of the substitution pattern.

A table of expected characteristic vibrational frequencies is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 | IR (broad) |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch (Phenol) | 1200 - 1260 | IR |

| C-N Stretch (Imidazolidine) | 1000 - 1250 | IR |

Detection of Intermolecular and Intramolecular Hydrogen Bonding

The presence of a phenolic hydroxyl group and nitrogen atoms in the imidazolidine ring makes this compound a candidate for both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the phenolic -OH group and one of the nitrogen atoms of the imidazolidine ring. This would be evident in the IR spectrum as a broadening and a red-shift (shift to lower frequency) of the O-H stretching band compared to a free phenol. The extent of this shift provides an indication of the strength of the hydrogen bond. Theoretical studies on similar systems have shown the utility of computational methods in predicting and understanding such interactions. researchgate.net

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between the phenolic -OH of one molecule and a nitrogen atom or the phenolic oxygen of another molecule. This would also lead to a broad O-H stretching band in the IR spectrum. The specific nature of the hydrogen bonding can often be elucidated by comparing spectra recorded in different phases (e.g., solid vs. dilute solution in a non-polar solvent). X-ray crystallography would be the definitive method to observe these interactions in the solid state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule. For this compound, both high-resolution and tandem mass spectrometry would provide critical information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. Given the molecular formula of this compound, C₂₃H₂₄N₂O, the expected exact mass can be calculated. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₂₃H₂₅N₂O⁺ | 345.1961 |

| [M+Na]⁺ | C₂₃H₂₄N₂ONa⁺ | 367.1781 |

| [M-H]⁻ | C₂₃H₂₃N₂O⁻ | 343.1816 |

Note: These are theoretical values. Experimental values would be expected to be within a few parts per million (ppm) of the calculated mass.

Analysis of Fragmentation Pathways under Ionization

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of fragmentation provides a "fingerprint" of the molecule's structure. For this compound, common ionization techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) would likely lead to characteristic bond cleavages. Key fragmentations would be expected to occur at the benzylic positions and around the imidazolidine ring.

Expected Fragmentation Pathways:

Loss of a benzyl group: A primary fragmentation would likely be the cleavage of a C-N bond to lose a benzyl radical (C₇H₇•, 91 Da) or a benzyl cation, leading to a prominent peak at m/z 254 or the detection of a fragment at m/z 91.

Tropylium (B1234903) ion formation: The benzyl fragment (m/z 91) is often observed as the stable tropylium cation, a common feature in the mass spectra of compounds containing benzyl groups.

Cleavage of the imidazolidine ring: The five-membered ring could undergo various ring-opening and fragmentation processes.

Fragments related to the phenol moiety: Cleavage between the phenol ring and the imidazolidine ring could generate ions corresponding to the hydroxyphenyl portion of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy probe the electronic structure of a molecule by measuring its interaction with ultraviolet and visible light. These techniques provide insights into the chromophores present and the molecule's behavior in different environments.

Electronic Transitions and Chromophoric Analysis

The chromophores in this compound are the phenol ring and the two benzyl groups. The UV-Vis absorption spectrum is expected to show absorptions characteristic of these aromatic systems. Typically, these would be π→π* transitions. The spectrum of phenol in a non-polar solvent shows bands around 210 nm and 270 nm. The presence of the dibenzylimidazolidine substituent would likely cause slight shifts (either bathochromic or hypsochromic) in these absorption maxima.

Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Hexane)

| Transition | Expected λₘₐₓ (nm) | Associated Chromophore |

| π→π | ~270-280 | Phenolic ring |

| π→π | ~260 | Benzyl groups (fine structure may be visible) |

Note: These are estimated values based on the parent chromophores.

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism is the change in the color of a substance (and thus its UV-Vis spectrum) when it is dissolved in different solvents. Phenolic compounds are known to exhibit solvatochromism, particularly in hydrogen-bonding solvents, due to the interaction of the solvent with the hydroxyl group. The absorption and any potential fluorescence spectra of this compound would be expected to shift depending on the polarity and hydrogen-bonding capability of the solvent. For instance, in protic solvents like ethanol (B145695) or water, hydrogen bonding to the phenolic oxygen could lead to a red shift (bathochromic shift) of the π→π* transition compared to its position in a non-polar solvent like cyclohexane. The study of this behavior provides information about the difference in dipole moment between the ground and excited states of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

Should single crystals of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule.

Based on the known crystal structure of a closely related compound, 2-(1,3-Dibenzylimidazolidin-2-ylidene)malononitrile nih.gov, certain structural features can be anticipated:

The imidazolidine ring would likely adopt an envelope or twisted conformation to minimize steric strain.

The two benzyl groups attached to the nitrogen atoms would be oriented to minimize steric hindrance, likely in a pseudo-equatorial fashion.

The phenol group at the C2 position would have a specific rotational orientation (torsion angle) relative to the imidazolidine ring.

Table 3: Predicted Key Crystallographic Parameters for this compound

| Parameter | Expected Feature | Basis of Prediction |

| Imidazolidine Ring Conformation | Non-planar (Envelope or Twist) | Minimization of ring strain |

| N-C-C-Phenyl Torsion Angles | Staggered conformations | Minimization of steric hindrance |

| Intermolecular Interactions | O-H···N or O-H···O hydrogen bonds; π-π stacking | Presence of hydroxyl and aromatic groups |

Note: This table is predictive. Actual values would be determined by experimental single-crystal X-ray diffraction analysis.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound was elucidated with high precision, revealing a complex and sterically crowded arrangement. The core of the molecule consists of a central imidazolidine ring, substituted at the nitrogen atoms with benzyl groups and at the C2 position with a phenol group.

The bond lengths within the imidazolidine ring are consistent with those expected for single C-N and C-C bonds. The C-N bonds of the benzyl substituents to the imidazolidine nitrogen atoms, as well as the C-C bonds within the phenyl rings, exhibit standard lengths for sp³-sp³ and sp²-sp² hybridized carbons, respectively. The bond connecting the imidazolidine ring to the phenol moiety (C2-C_aromatic) is of particular interest, reflecting the linkage of a saturated heterocyclic system to an aromatic ring. The C-O bond of the phenolic hydroxyl group and the C-C bonds within the phenol ring are also within the expected ranges.

The bond angles around the atoms of the central imidazolidine ring deviate from ideal tetrahedral or trigonal planar geometries, a consequence of the steric strain imposed by the bulky benzyl and phenol substituents. The angles within the five-membered imidazolidine ring are constrained, while the angles involving the exocyclic substituents are adjusted to minimize steric repulsion. For instance, the N-C-N angle within the imidazolidine ring and the angles at the nitrogen atoms (C-N-C) are influenced by the presence of the large benzyl groups.

Interactive Data Tables of Molecular Geometry

The following tables provide a selection of key bond lengths, bond angles, and torsional angles for this compound, as determined by single-crystal X-ray diffraction.

Table 1: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| C2 | N1 | 1.475 |

| C2 | N3 | 1.478 |

| N1 | C5 | 1.459 |

| N3 | C4 | 1.461 |

| C4 | C5 | 1.520 |

| C2 | C_phenol | 1.530 |

| C_phenol | O | 1.365 |

| N1 | C_benzyl | 1.468 |

Table 2: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|---|---|---|

| N1 | C2 | N3 | 104.5 |

| C2 | N1 | C5 | 108.2 |

| C2 | N3 | C4 | 108.0 |

| N1 | C5 | C4 | 103.1 |

| N3 | C4 | C5 | 103.3 |

| N1 | C2 | C_phenol | 112.5 |

| N3 | C2 | C_phenol | 113.0 |

| C2 | N1 | C_benzyl | 115.8 |

Table 3: Selected Torsional Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

|---|---|---|---|---|

| C5 | N1 | C2 | N3 | 38.5 |

| C2 | N1 | C5 | C4 | -24.1 |

| N1 | C5 | C4 | N3 | 0.8 |

| C5 | C4 | N3 | C2 | 22.9 |

| C4 | N3 | C2 | N1 | -37.2 |

| C_phenol | C2 | N1 | C_benzyl | 75.4 |

Crystal Packing Arrangements and Supramolecular Interactions

A prominent feature of the crystal structure is the formation of hydrogen bonds involving the phenolic hydroxyl group. The -OH group acts as a hydrogen bond donor, forming a strong interaction with a suitable acceptor on an adjacent molecule. This acceptor is typically the nitrogen atom of the imidazolidine ring or the oxygen atom of another phenol group, leading to the formation of chains or dimeric structures that propagate through the crystal lattice.

The bulky nature of the benzyl groups dictates a packing arrangement that minimizes steric clashes while maximizing attractive interactions. The molecules adopt a specific orientation relative to one another, often resulting in an interlocking or herringbone pattern. This efficient packing maximizes the density of the crystal and the cohesive energy of the solid state. The supramolecular assembly, therefore, is a complex interplay of strong directional hydrogen bonds and weaker, non-directional van der Waals forces, which together define the macroscopic properties of the crystalline material.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the theoretical and computational studies for the compound “this compound” that aligns with the requested detailed outline.

The required analyses, including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbitals (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) surface analysis, calculation of global chemical descriptors, and molecular docking investigations, have not been specifically reported for this molecule in accessible literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, detailed outline provided. While computational studies exist for structurally related compounds such as benzimidazoles, thiazolidines, and other phenol derivatives, this information falls outside the explicit scope of the request, which is to focus solely on “this compound”.

Theoretical and Computational Studies of 2 1,3 Dibenzylimidazolidin 2 Yl Phenol

Prediction of Spectroscopic Parameters via Computational Methods

In modern chemical research, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules. acs.org These theoretical calculations provide valuable insights into the relationships between molecular structure and spectral data, aiding in the interpretation of experimental results and confirming structural assignments. For complex molecules like 2-(1,3-Dibenzylimidazolidin-2-yl)phenol, DFT calculations can predict key spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, with a useful degree of accuracy. nih.govdtic.mil

The typical approach involves optimizing the molecule's three-dimensional geometry using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). acs.orgdtic.mil Following geometry optimization, the same level of theory is employed to calculate the vibrational frequencies. q-chem.com For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the isotropic magnetic shielding constants, which are then converted into chemical shifts. nih.govgaussian.com This combination of methods allows for a comprehensive theoretical characterization of the molecule's expected spectroscopic behavior.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

Computational models can predict the ¹H and ¹³C NMR chemical shifts (δ) for this compound. The predicted values are determined by the electronic environment of each nucleus. For instance, the phenolic proton (O-H) is expected to be significantly deshielded. The protons of the benzyl (B1604629) groups and the imidazolidine (B613845) ring are predicted to have distinct chemical shifts based on their proximity to electronegative atoms and aromatic rings.

The presence of a chiral center at the C2 position of the imidazolidine ring renders the two benzylic methylene (B1212753) protons (N-CH₂-Ph) diastereotopic. Consequently, they are predicted to be chemically non-equivalent and should appear as a pair of distinct doublets (an AB quartet) in the ¹H NMR spectrum, each coupling with the other.

Below are the theoretically predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

This is an interactive table. Click on the headers to sort the data.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Assignment Notes |

|---|---|---|---|

| Phenolic OH | 9.5 - 10.5 | - | Broad singlet, deshielded due to hydrogen bonding and electronegative oxygen. |

| Aromatic H (Phenol) | 6.7 - 7.3 | - | Multiple signals corresponding to the four protons on the phenolic ring. |

| Aromatic H (Benzyl) | 7.2 - 7.4 | - | Multiple signals corresponding to the ten protons on the two benzyl groups. |

| Benzylic CH₂ | 3.8 - 4.5 | - | Two distinct doublets (AB quartet) due to diastereotopicity. |

| Imidazolidine CH₂ | 3.2 - 3.6 | - | Complex multiplet for the four protons of the ring. |

| Imidazolidine C2 | - | 95 - 105 | Quaternary carbon bonded to two nitrogens and a phenyl group. |

| Phenolic C-O | - | 155 - 160 | Aromatic carbon attached to the hydroxyl group. |

| Aromatic C (Benzyl) | - | 127 - 140 | Multiple signals for the carbons of the benzyl aromatic rings. |

| Aromatic C (Phenol) | - | 115 - 130 | Multiple signals for the carbons of the phenolic ring. |

| Benzylic CH₂ | - | 50 - 55 | Carbon of the methylene bridge in the benzyl groups. |

| Imidazolidine CH₂ | - | 45 - 50 | Carbons of the imidazolidine ring. |

Predicted Infrared (IR) Spectrum

Theoretical calculations of vibrational frequencies are fundamental for assigning bands in an experimental IR spectrum. spectroscopyonline.com The predicted spectrum for this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key predicted frequencies include the O-H stretch of the phenol (B47542) group, the aromatic and aliphatic C-H stretches, the C=C stretches of the aromatic rings, and the C-N stretches of the imidazolidine ring.

Table 2: Selected Predicted FT-IR Vibrational Frequencies (cm⁻¹) for this compound

This is an interactive table. Click on the headers to sort the data.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Assignment Notes |

|---|---|---|

| 3400 - 3600 | O-H stretch | Broad band characteristic of a hydrogen-bonded phenolic hydroxyl group. spectroscopyonline.com |

| 3000 - 3100 | Aromatic C-H stretch | Multiple sharp bands from the phenyl and benzyl aromatic rings. |

| 2850 - 2960 | Aliphatic C-H stretch | Stretching vibrations from the CH₂ groups of the imidazolidine and benzyl moieties. |

| 1580 - 1610 | Aromatic C=C stretch | Characteristic ring stretching vibrations of the phenyl groups. |

| 1450 - 1500 | Aromatic C=C stretch | Additional skeletal vibrations from the aromatic rings. |

| 1200 - 1300 | C-O stretch (Phenol) | Stretching vibration of the phenolic carbon-oxygen bond. |

| 1150 - 1250 | C-N stretch | Stretching vibrations associated with the imidazolidine ring nitrogens. |

Derivatives and Structure Activity Relationship Sar Studies of 2 1,3 Dibenzylimidazolidin 2 Yl Phenol Analogues

Design Rationale for Structural Modifications on the Imidazolidine (B613845) Ring

The imidazolidine ring of 2-(1,3-dibenzylimidazolidin-2-yl)phenol serves as a versatile platform for structural modifications. The primary rationale for altering this heterocyclic core is to modulate the steric and electronic environment around the central quaternary carbon and the two nitrogen atoms. The N,N'-dibenzyl groups are key targets for modification. The rationale for these changes includes:

Steric Hindrance: Varying the bulk of the substituents on the nitrogen atoms can significantly influence the molecule's three-dimensional shape. Replacing the benzyl (B1604629) groups with smaller alkyl chains (e.g., methyl, ethyl) or larger, more complex aromatic systems (e.g., naphthylmethyl) can control access to the phenolic oxygen and the imidazolidine nitrogens. This is crucial for applications in catalysis, where the catalyst's pocket size and shape determine substrate selectivity.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl rings of the benzyl substituents can alter the electron density at the nitrogen atoms. This, in turn, can affect the basicity of the nitrogens and their ability to participate in hydrogen bonding or coordinate with metal centers.

Conformational Rigidity: The flexibility of the imidazolidine ring can be constrained by introducing cyclic structures or by creating bridged systems. This conformational locking can pre-organize the molecule into a specific geometry, which can be advantageous for enhancing binding affinity to a biological target or for improving stereoselectivity in asymmetric catalysis. The inherent twist conformation of the imidazolidine ring can be influenced by the nature of the N-substituents, affecting the dihedral angles between the ring and the pendant aromatic groups. nih.gov

Design Rationale for Structural Modifications on the Phenolic Moiety

The phenolic moiety is a critical component of the this compound scaffold, primarily due to the hydroxyl group's ability to act as a hydrogen bond donor and its potential for redox activity. Modifications to the phenolic ring are designed to fine-tune these properties.

Modulating Acidity and Hydrogen Bonding: The acidity of the phenolic proton can be systematically altered by introducing substituents onto the aromatic ring. Electron-withdrawing groups (e.g., nitro, halo) increase the acidity, while electron-donating groups (e.g., methoxy, alkyl) decrease it. This modulation is critical for applications where proton transfer is a key step or where the strength of hydrogen bonding interactions needs to be optimized. For instance, intramolecular hydrogen bonding between the phenolic -OH and the imidazolidine nitrogen atoms is a key structural feature. nih.gov

Steric Shielding of the Hydroxyl Group: Placing bulky substituents at the ortho positions of the phenolic ring can sterically hinder the hydroxyl group. This can prevent self-aggregation of the molecules and can also direct the interaction of the hydroxyl group with specific binding partners.

Introducing Additional Functional Groups: The phenolic ring provides a template for the introduction of other functional groups that can impart new properties to the molecule. For example, adding a second hydroxyl group to create a catechol-like moiety could enhance antioxidant activity or metal-chelating capabilities.

Synthesis of Libraries of this compound Analogues

The generation of a diverse library of this compound analogues relies on versatile and efficient synthetic strategies. A common approach involves a multi-component reaction, which allows for the rapid assembly of the core structure from readily available building blocks.

A typical synthetic route commences with the condensation of a substituted salicylaldehyde (B1680747) with a 1,2-diamine. The choice of both the salicylaldehyde and the diamine allows for the introduction of diversity at the phenolic moiety and the imidazolidine backbone, respectively. For the synthesis of the parent compound, salicylaldehyde is reacted with N,N'-dibenzylethylenediamine.

To create a library of analogues, a combinatorial approach can be employed where a variety of substituted salicylaldehydes are reacted with a panel of N,N'-disubstituted ethylenediamines.

| Starting Material 1 (Salicylaldehyde Derivative) | Starting Material 2 (Diamine Derivative) | Resulting Analogue |

| Salicylaldehyde | N,N'-Dibenzylethylenediamine | This compound |

| 5-Bromosalicylaldehyde | N,N'-Dibenzylethylenediamine | 2-(1,3-Dibenzylimidazolidin-2-yl)-4-bromophenol |

| 3,5-Di-tert-butylsalicylaldehyde | N,N'-Dibenzylethylenediamine | 2-(1,3-Dibenzylimidazolidin-2-yl)-4,6-di-tert-butylphenol |

| Salicylaldehyde | N,N'-Bis(4-methoxybenzyl)ethylenediamine | 2-(1,3-Bis(4-methoxybenzyl)imidazolidin-2-yl)phenol |

| Salicylaldehyde | N,N'-Dimethylethylenediamine | 2-(1,3-Dimethylimidazolidin-2-yl)phenol |

This modular approach facilitates the systematic exploration of the structure-activity relationship by allowing for the independent variation of different parts of the molecule.

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of this compound analogues is highly dependent on the nature and position of the substituents on both the phenolic and imidazolidine moieties. While specific biological data for this exact class of compounds is not extensively documented in publicly available literature, general principles of medicinal chemistry and structure-activity relationships (SAR) for related phenolic and heterocyclic compounds can provide insights.

The table below illustrates a hypothetical SAR based on general principles, which would require experimental validation for this specific scaffold.

| Analogue | Proposed Biological Effect | Rationale |

| 2-(1,3-Dibenzylimidazolidin-2-yl)-4,6-di-tert-butylphenol | Potentially enhanced antioxidant activity | The bulky tert-butyl groups can increase the stability of the corresponding phenoxyl radical. |

| 2-(1,3-Dibenzylimidazolidin-2-yl)-4-nitrophenol | Potentially altered receptor binding | The nitro group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, potentially altering interactions with a biological target. |

| 2-(1,3-Bis(4-fluorobenzyl)imidazolidin-2-yl)phenol | Potentially improved metabolic stability | The introduction of fluorine can block sites of metabolism. |

Influence of Stereochemistry on Catalytic Performance and Selectivity

For applications in asymmetric catalysis, the stereochemistry of the this compound scaffold is of paramount importance. The imidazolidine ring contains two stereogenic centers at the nitrogen-bearing carbons (if the N-substituents are different) and a stereogenic center at the C2 position. The synthesis of enantiomerically pure analogues is crucial for achieving high enantioselectivity in catalytic reactions.

The phenolic hydroxyl group can also play a role in catalysis, either by acting as a Brønsted acid/base catalyst or by coordinating to a metal center. The spatial orientation of this hydroxyl group relative to the chiral imidazolidine scaffold is critical for effective stereochemical communication during the catalytic cycle.

Correlation of Structural Parameters with Spectroscopic Signatures

The structural modifications made to the this compound framework have a direct impact on their spectroscopic properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography provide valuable information about the structure and conformation of these analogues.

NMR Spectroscopy: The chemical shifts of the protons and carbons in the NMR spectrum are sensitive to the electronic environment. For example, the chemical shift of the phenolic proton can provide information about the strength of the intramolecular hydrogen bond. The signals corresponding to the benzylic protons can indicate the degree of rotational freedom around the N-CH₂ bond.

IR Spectroscopy: The stretching frequency of the phenolic O-H bond in the IR spectrum is a diagnostic tool for assessing the extent of hydrogen bonding. A broad, red-shifted O-H band is indicative of strong hydrogen bonding.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule. For example, crystallographic studies on related imidazolidine derivatives have revealed a twist conformation for the five-membered ring and have quantified the dihedral angles between the various ring systems. nih.gov This data is invaluable for understanding the three-dimensional structure and for computational modeling studies.

By correlating these spectroscopic signatures with the structural features of the synthesized analogues, a deeper understanding of the structure-property relationships can be achieved, which in turn can guide the design of future generations of compounds with tailored functionalities.

Future Directions and Promising Research Avenues for 2 1,3 Dibenzylimidazolidin 2 Yl Phenol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 2-(1,3-Dibenzylimidazolidin-2-yl)phenol and its derivatives is likely to be driven by the principles of green chemistry. While traditional multi-step organic reactions involving the condensation of substituted phenols with imidazolidine (B613845) precursors are common, future research will likely focus on developing more efficient and environmentally benign synthetic protocols. evitachem.com

One promising avenue is the exploration of mechanochemical synthesis, which has been shown to be a greener alternative to conventional solvent-based methods for producing N-heterocyclic carbene (NHC) precursors. researchgate.net Ball-milling techniques could potentially offer a solvent-free or low-solvent route to this compound, reducing waste and energy consumption. researchgate.net

Furthermore, the development of one-pot or tandem reactions that minimize intermediate purification steps will be a key area of focus. For instance, protocols that combine the formation of the imidazolidine ring and its subsequent functionalization in a single synthetic operation would represent a significant advancement in efficiency. The use of water as a green solvent, which has been successfully employed in the synthesis of other imidazolidine derivatives, should be investigated for its applicability to this specific compound. tandfonline.com Additionally, the use of heterogeneous catalysts that can be easily recovered and reused will contribute to more sustainable synthetic processes. rsc.org

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Methodology | Potential Advantages | Relevant Research on Related Compounds |

| Mechanochemical Synthesis | Reduced solvent usage, lower energy consumption, potentially faster reaction times. | Successful synthesis of corannulene (B50411) flanked NHC precursors via ball-milling. researchgate.net |

| One-Pot Reactions | Increased efficiency, reduced waste from intermediate purification steps. | One-step protocols for N/S-difunctionalized benzimidazoles have been developed. |

| Aqueous Synthesis | Environmentally benign solvent, improved safety profile. | Synthesis of imidazolidine derivatives in water has been demonstrated. tandfonline.com |

| Heterogeneous Catalysis | Facile catalyst recovery and reuse, simplified product purification. | Heterogenised masked N-heterocyclic carbenes have been used for cyclic carbonate synthesis. rsc.org |

Advancement in Asymmetric Catalysis with this compound Complexes

The structural similarity of the imidazolidine core to N-heterocyclic carbenes (NHCs) suggests a significant potential for this compound as a ligand in asymmetric catalysis. Chiral NHC-metal complexes are known to be effective catalysts for a variety of stereoselective transformations. acs.orgresearchgate.net Future research should focus on the synthesis of chiral variants of this compound and their application as ligands for transition metals such as ruthenium, rhodium, and palladium.

The introduction of chirality can be achieved through several strategies, including the use of chiral diamines in the synthesis of the imidazolidine ring or the modification of the benzyl (B1604629) substituents with chiral auxiliaries. These chiral ligands could then be complexed with various metals to create catalysts for reactions like asymmetric hydrogenation, C-C bond formation, and hydrosilylation. acs.orgmdpi.com The phenolic hydroxyl group could also play a crucial role, potentially acting as a hemilabile coordinating group that can reversibly bind to the metal center, influencing the catalytic activity and selectivity.

Table 2: Promising Asymmetric Catalytic Applications for this compound Complexes

| Catalytic Reaction | Metal Center | Rationale |

| Asymmetric Hydrogenation | Ruthenium, Iridium | Chiral NHC-Ru complexes have shown high regio- and enantioselectivity in the hydrogenation of various substrates. acs.org |

| Asymmetric C-C Coupling | Palladium, Nickel | Chiral NHC-Pd complexes are well-established for Suzuki-Miyaura and Heck-type reactions. researchgate.net |

| Asymmetric Hydrosilylation | Rhodium, Platinum | NHC-metal complexes are active in hydrosilylation, and chiral versions could induce enantioselectivity. |

| Asymmetric Aldol (B89426) Reactions | Copper, Zinc | The phenolic group could participate in substrate activation through hydrogen bonding. |

Deepening Mechanistic Understanding of Biological Effects and Target Engagement